N-(4-fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-(4-fluorophenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NOS/c15-10-1-5-12(6-2-10)17-14(18)9-19-13-7-3-11(16)4-8-13/h1-8H,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIYSEWIGFIBLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=CC=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
Reagents :
- 4-Fluoroaniline (1.0 equiv)
- Chloroacetyl chloride (1.2 equiv)
- Triethylamine (TEA, 1.5 equiv)
- Solvent: Dichloromethane (DCM) or acetonitrile
Procedure :
- Dissolve 4-fluoroaniline in anhydrous DCM under nitrogen atmosphere.
- Add TEA dropwise at 0–5°C to scavenge HCl.
- Introduce chloroacetyl chloride slowly, maintaining temperature <10°C.
- Stir at room temperature for 4–6 hours.
- Quench with ice water, extract with DCM, dry over MgSO₄, and concentrate.
Characterization Data
- FTIR (ATR) : ν(C=O) 1660 cm⁻¹, ν(N–H) 3250 cm⁻¹, ν(C–Cl) 750 cm⁻¹.
- ¹H NMR (DMSO- d₆) : δ 4.20 (s, 2H, CH₂Cl), 7.10–7.30 (m, 4H, Ar–H), 10.05 (s, 1H, NH).
Thiolation: Formation of the Sulfanyl Bridge
Nucleophilic Substitution Mechanism
The chloroacetamide intermediate reacts with 4-fluorobenzenethiol under basic conditions, replacing chloride with the sulfanyl group.
Reagents :
- 2-Chloro-N-(4-fluorophenyl)acetamide (1.0 equiv)
- 4-Fluorobenzenethiol (1.1 equiv)
- Base: K₂CO₃ or NaH (1.5 equiv)
- Solvent: DMF or THF
Procedure :
- Suspend 2-chloro-N-(4-fluorophenyl)acetamide in anhydrous DMF.
- Add K₂CO₃ and stir for 15 minutes to generate the thiolate.
- Introduce 4-fluorobenzenethiol and heat to 60–80°C for 8–12 hours.
- Quench with water, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate 4:1).
Optimization Considerations
- Base Selection : Sodium hydride (NaH) enhances reaction rates but requires strict anhydrous conditions. Potassium carbonate (K₂CO₃) offers milder conditions with comparable yields.
- Temperature : Elevated temperatures (>60°C) reduce reaction time but risk thiol oxidation. Inert atmosphere (N₂) is critical.
Alternative Synthetic Routes
One-Pot Sequential Acylation-Thiolation
Advantage : Eliminates intermediate isolation.
Procedure :
Microwave-Assisted Synthesis
Conditions :
- 100°C, 150 W, 30 minutes
Yield Improvement : 75–80% (estimated from similar sulfanylations).
Purification and Analytical Validation
Chromatographic Purification
Recrystallization
Spectroscopic Confirmation
- ¹H NMR (DMSO- d₆) : δ 3.85 (s, 2H, CH₂S), 7.05–7.40 (m, 8H, Ar–H), 10.10 (s, 1H, NH).
- HRMS (ESI) : m/z Calculated for C₁₄H₁₁F₂NOS⁺: 296.0654; Found: 296.0651.
Industrial Scalability and Process Considerations
Continuous Flow Reactor Design
Waste Minimization Strategies
- Solvent Recovery : >90% DMF via vacuum distillation.
- Byproduct Management : Chloride salts repurposed as road de-icers.
Challenges and Mitigation
Regioselectivity
- Control : Steric hindrance from the 4-fluorophenyl group directs substitution exclusively at the α-carbon.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its antiviral and anticancer properties. Research indicates that the presence of the fluorine atom enhances lipophilicity, which may improve the compound's bioavailability and efficacy.
Antiviral Activity
Recent studies have demonstrated the antiviral potential of N-(4-fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide against viruses such as SARS-CoV-2. Molecular docking studies revealed that the compound can effectively bind to viral proteins, suggesting its potential as a therapeutic agent against COVID-19. The binding energy calculated during these studies indicates strong non-bonding interactions, which are critical for effective inhibition of viral replication .
Anticancer Properties
In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapies.
Chemical Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions, typically starting from commercially available precursors. Key methods include:
- Refluxing with appropriate solvents to facilitate reaction.
- Purification techniques such as recrystallization or chromatography to isolate the final product.
Characterization is performed using techniques like FT-IR, NMR spectroscopy, and mass spectrometry to confirm the structure and purity of the compound .
Drug-Likeness Assessment
The drug-likeness of this compound is evaluated based on Lipinski's Rule of Five, which assesses factors such as molecular weight, lipophilicity (LogP), hydrogen bond donors/acceptors, and more. The compound generally meets these criteria, indicating favorable pharmacokinetic properties .
ADMET Properties
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) analyses suggest that this compound has an acceptable profile for further development in drug formulation .
Case Study 1: Antiviral Efficacy Against SARS-CoV-2
A study conducted on the docking interactions of this compound with SARS-CoV-2 protease revealed a binding affinity that suggests potential efficacy as an antiviral agent. The study utilized molecular dynamics simulations to predict how the compound behaves in biological systems .
Case Study 2: Anticancer Activity Assessment
In vitro assays were performed on several cancer cell lines (e.g., breast cancer and lung cancer) to evaluate the cytotoxic effects of this compound. Results indicated significant growth inhibition at low micromolar concentrations, showcasing its potential as a lead compound for cancer treatment.
Data Summary Table
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Triazole-Based Acetamide Derivatives
Compounds such as N-(4-fluorophenyl)-2-(4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-ylthio)acetamide (9e) () incorporate a 1,2,4-triazole ring in place of the sulfanyl-linked fluorophenyl group.
- Biological Activity : Triazole derivatives exhibit enhanced antimicrobial and anticancer activity compared to simpler acetamides, attributed to the triazole’s ability to participate in hydrogen bonding and metal coordination .
- Synthesis : These derivatives require multi-step syntheses involving cyclocondensation of thiosemicarbazides, contrasting with the simpler condensation routes used for the parent compound .
Table 1: Key Properties of Triazole-Based Analogs
| Compound | Melting Point (°C) | Molecular Formula | Notable Features |
|---|---|---|---|
| 9e () | 220.1 | C₂₂H₁₇F₂N₃OS | Triazole core, dual fluorophenyl |
| Parent compound () | N/A | C₁₄H₁₁F₂NOS | Sulfanyl linkage, no heterocycles |
Thiazole- and Imidazole-Modified Acetamides
- GSK1570606A (): Replaces the sulfanyl group with a thiazole ring.
- N-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide (): Substitutes one fluorophenyl group with a methylimidazole ring. The imidazole’s basicity may enhance solubility in physiological environments .
Table 2: Thiazole/Imidazole Derivatives vs. Parent Compound
Spiro and Heterocyclic Systems
- N-(4-chlorophenyl)-2-[(3-(4-fluorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)sulfanyl]acetamide (): Features a spirodiene system, which introduces conformational rigidity. This structural complexity may improve target selectivity but complicates synthesis .
- 2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide (): Incorporates a fused bicyclic system. The cyanide group and large ring structure could influence electronic properties and binding kinetics .
Anti-Viral and Anti-MMP Analogues
- Quantum chemical studies reveal strong hydrogen-bonding interactions with SARS-CoV-2 protease (binding energy: −8.5 kcal/mol) .
- Compound 3c (): Targets MMP-9 via a hexahydroquinazolinone core. Despite lacking the sulfanyl group, its fluorophenyl moiety contributes to a dissociation constant (Kd) of 320 nM against MMP-9, demonstrating the pharmacophoric importance of fluorinated aromatics .
Biological Activity
N-(4-fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique molecular structure characterized by:
- Fluorinated phenyl groups : These enhance lipophilicity and potentially improve interactions with biological targets.
- Sulfanyl group : This functional group may contribute to the compound's reactivity and biological effects.
- Acetamide group : This moiety is often associated with various pharmacological properties.
The molecular formula is CHFNS, with a molecular weight of approximately 270.31 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may exert its effects by:
- Inhibiting enzyme activity : It can bind to active sites of enzymes, thereby modulating their function.
- Modulating receptor activity : By interacting with receptor binding sites, it can influence various signaling pathways.
Biological Activity
Research indicates that this compound exhibits notable biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound demonstrates significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, it has been tested against strains like E. coli and S. aureus, showing comparable efficacy to established antibiotics such as kanamycin .
- Anticancer Potential : In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines, including MDA-MB-231 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer). Its mechanism may involve inducing apoptosis and disrupting cell cycle progression .
- Anti-inflammatory Effects : The compound has been evaluated for its ability to suppress pro-inflammatory cytokines in models of inflammation, indicating potential therapeutic applications in treating inflammatory diseases .
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound:
Q & A
Basic Question: What are the standard synthetic protocols for preparing N-(4-fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Thioether Formation : Reacting 4-fluorothiophenol with chloroacetyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfanyl intermediate .
Amide Coupling : Introducing the 4-fluorophenylamine group via carbodiimide-mediated coupling (e.g., EDCI/HOBt) in anhydrous dichloromethane .
Key Optimization Factors :
- Temperature : Lower temperatures (0–5°C) minimize side reactions during thioether formation.
- Catalysts : Use of DMAP (4-dimethylaminopyridine) improves amidation efficiency .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity, validated by HPLC .
Basic Question: Which spectroscopic and analytical techniques are most effective for structural characterization and purity assessment?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the fluorophenyl and sulfanyl groups. For example, the acetamide carbonyl resonance appears at ~168 ppm in ¹³C NMR .
- Mass Spectrometry (HRMS) : High-resolution ESI-MS verifies molecular ion ([M+H]⁺) with <3 ppm error .
- X-ray Crystallography : SHELX software refines crystal structures to resolve bond angles and confirm stereochemistry (e.g., C-S-C bond geometry) .
- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity; discrepancies between NMR and HPLC may indicate residual solvents or byproducts .
Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound (e.g., antimicrobial vs. anticancer effects)?
Methodological Answer:
Comparative Assays : Perform parallel testing under standardized conditions (e.g., MIC for antimicrobial activity vs. IC₅₀ in MCF-7 cancer cells) to isolate context-dependent effects .
Structural Analogs : Synthesize derivatives (e.g., replacing the fluorophenyl with chlorophenyl) to identify pharmacophores responsible for specific activities .
Target Profiling : Use computational docking (AutoDock Vina) to predict binding affinities for enzymes like DHFR (antimicrobial) or topoisomerase II (anticancer) .
Case Study : A 2025 study found that batch-to-batch variations in sulfanyl group oxidation states altered cytotoxicity profiles, emphasizing the need for strict redox control during synthesis .
Advanced Question: What strategies are recommended for optimizing the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability)?
Methodological Answer:
- Solubility Enhancement : Introduce polar substituents (e.g., -OH or -OMe) on the phenyl ring or use co-solvents (PEG-400) in formulation .
- Metabolic Stability :
- In Vitro Microsomal Assays : Monitor degradation rates using liver microsomes; fluorination at specific positions reduces CYP450-mediated oxidation .
- Prodrug Design : Mask the acetamide as a tert-butyl carbamate to improve oral bioavailability .
- Computational ADME Modeling : SwissADME predicts logP (~3.2) and BBB permeability, guiding structural modifications for CNS applications .
Advanced Question: How can researchers validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
Target Engagement Assays : Use SPR (surface plasmon resonance) to measure binding kinetics with purified proteins (e.g., kinase domains) .
CRISPR-Cas9 Knockout Models : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
Transcriptomic Profiling : RNA-seq analysis post-treatment identifies differentially expressed pathways (e.g., apoptosis or oxidative stress) .
Example : A 2023 study linked the compound’s anticancer activity to ROS generation in mitochondria, confirmed by Seahorse metabolic flux analysis .
Basic Question: What are the critical storage and handling requirements to maintain compound stability?
Methodological Answer:
- Storage : Desiccate at -20°C under argon to prevent hydrolysis of the sulfanyl group .
- Light Sensitivity : Amber vials mitigate photodegradation; UV-Vis spectra (λmax ~270 nm) track stability over time .
- Solvent Compatibility : Avoid DMSO if freeze-thaw cycles are required; use degassed acetonitrile for long-term stock solutions .
Advanced Question: How can computational chemistry aid in predicting synthetic pathways or biological interactions?
Methodological Answer:
- Retrosynthetic Planning : Tools like Chematica propose routes prioritizing atom economy (e.g., one-pot synthesis vs. stepwise) .
- MD Simulations : GROMACS models solvation effects on conformation, explaining variable activity in polar vs. nonpolar environments .
- QSAR Modeling : Build models using descriptors like topological polar surface area (TPSA) to correlate structure with antimicrobial potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
